Torilin

Catalog No.
S630439
CAS No.
13018-10-5
M.F
C22H32O5
M. Wt
376.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Torilin

CAS Number

13018-10-5

Product Name

Torilin

IUPAC Name

[(5S,6R,8S,8aR)-5-(2-acetyloxypropan-2-yl)-3,8-dimethyl-2-oxo-4,5,6,7,8,8a-hexahydro-1H-azulen-6-yl] (Z)-2-methylbut-2-enoate

Molecular Formula

C22H32O5

Molecular Weight

376.5 g/mol

InChI

InChI=1S/C22H32O5/c1-8-12(2)21(25)26-20-9-13(3)16-11-19(24)14(4)17(16)10-18(20)22(6,7)27-15(5)23/h8,13,16,18,20H,9-11H2,1-7H3/b12-8-/t13-,16+,18-,20+/m0/s1

InChI Key

IQWVFAXBJQKUDH-TXCQZRSTSA-N

SMILES

CC=C(C)C(=O)OC1CC(C2CC(=O)C(=C2CC1C(C)(C)OC(=O)C)C)C

Synonyms

8,11-dihydroxy-8-angeloyl-11-acetyl-4-guaien-3-one, torilin

Canonical SMILES

CC=C(C)C(=O)OC1CC(C2CC(=O)C(=C2CC1C(C)(C)OC(=O)C)C)C

Isomeric SMILES

C/C=C(/C)\C(=O)O[C@@H]1C[C@@H]([C@H]2CC(=O)C(=C2C[C@@H]1C(C)(C)OC(=O)C)C)C

The exact mass of the compound Torilin is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Sesquiterpenes - Polycyclic Sesquiterpenes - Sesquiterpenes, Eudesmane - Sesquiterpenes, Guaiane - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Torilin (CAS: 13018-10-5) is a highly purified guaiane-type sesquiterpene isolated from Torilis japonica. In commercial and laboratory procurement, it serves as a critical standardized reference material for dermatological, oncological, and endocrinological research [1]. Unlike crude botanical extracts, purified Torilin provides exact molar dosing for assays targeting 5-alpha-reductase, melanin synthesis, and angiogenesis, ensuring high reproducibility in mechanism-of-action studies and structure-activity relationship (SAR) benchmarking[2].

Substituting purified Torilin with crude Torilis japonica extracts introduces severe analytical noise, as the active torilin content in raw fruit fluctuates around 7 mg/g, making standardized dosing impossible [1]. Furthermore, utilizing common botanical baseline inhibitors like alpha-linolenic acid in 5-alpha-reductase assays results in significantly lower binding affinity, necessitating higher concentrations that risk off-target cytotoxicity [2]. For rigorous formulation benchmarking and electrophysiological screening, the isolated guaiane skeleton of Torilin is strictly required to prevent antagonistic interference from secondary metabolites [3].

Enhanced Melanin Inhibition vs. Arbutin Benchmark

In cosmeceutical formulation research, Torilin demonstrates a distinct quantitative advantage in inhibiting melanin production. When tested in alpha-MSH-activated B16 melanoma cells, Torilin achieved an IC50 of 25 µM, outperforming the industry-standard skin whitener Arbutin, which required 170 µM to achieve the same effect[1].

Evidence DimensionMelanin production inhibition (IC50)
Target Compound Data25 µM
Comparator Or BaselineArbutin (170 µM)
Quantified DifferenceTorilin is 6.8-fold more potent than Arbutin.
Conditionsalpha-MSH-activated B16 melanoma cells

Allows formulators to achieve target hypopigmenting efficacy at significantly lower active pharmaceutical ingredient (API) concentrations, optimizing formulation load and cost.

Enhanced 5-Alpha-Reductase Inhibition Over Botanical Baselines

For researchers developing non-steroidal treatments for androgen-dependent conditions, Torilin offers a highly active scaffold. In vitro assays demonstrate that Torilin inhibits testosterone 5-alpha-reductase with an IC50 of 31.7 ± 4.23 µM, compared to the common botanical baseline alpha-linolenic acid at 160.3 ± 24.62 µM [1].

Evidence Dimension5-alpha-reductase inhibition (IC50)
Target Compound Data31.7 ± 4.23 µM
Comparator Or BaselineAlpha-linolenic acid (160.3 ± 24.62 µM)
Quantified DifferenceTorilin demonstrates ~5-fold stronger inhibition.
ConditionsIn vitro 5-alpha-reductase enzymatic assay

Provides a potent, defined non-steroidal reference standard for evaluating novel therapies for benign prostatic hyperplasia (BPH) and androgenic alopecia.

Precise Open-Channel Blockade of hKv1.5 Potassium Currents

In electrophysiological screening, Torilin acts as a specific open-channel blocker of the rapidly activating delayed rectifier K+ channel (hKv1.5). Patch-clamp techniques reveal that Torilin inhibits the hKv1.5 current with an IC50 of 2.51 ± 0.34 µM at +60 mV, accelerating inactivation kinetics and slowing deactivation [1].

Evidence DimensionhKv1.5 channel current inhibition (IC50)
Target Compound Data2.51 ± 0.34 µM
Comparator Or BaselineUninhibited hKv1.5 channel current (Baseline)
Quantified DifferenceDose-dependent blockade with specific kinetic alteration (tail crossover phenomenon).
ConditionsWhole-cell patch-clamp in human atrial myocytes / Ltk- cells at +60 mV

Essential for standardizing electrophysiological assays that require precise, dose-dependent modulation of ultrarapid delayed rectifier K+ currents without off-target noise.

Complete Blockade of Tumor Intravasation at Non-Toxic Concentrations

Torilin is a critical standard for evaluating anti-invasive mechanisms in oncology. At a concentration of 25 µM, purified Torilin significantly inhibited HT1080 human fibrosarcoma cell invasion in vitro and completely blocked intravasation in vivo, driven by the down-regulation of MMP-9 activity, without exhibiting cellular toxicity [1].

Evidence DimensionCell invasion and intravasation
Target Compound Data25 µM (Complete intravasation blockade)
Comparator Or BaselineUntreated HT1080 fibrosarcoma cells (Baseline)
Quantified DifferenceSignificant time-dependent inhibition of invasion and complete in vivo intravasation block.
ConditionsIn vitro transwell invasion model and in vivo chick embryo CAM assay

Validates Torilin as a non-toxic reference standard for MMP-9 down-regulation and anti-angiogenic drug discovery workflows, isolating anti-invasive mechanisms from general cytotoxicity.

Cosmeceutical Formulation Benchmarking

Torilin is procured as a high-potency benchmark in skin-whitening and depigmentation assays. Its ability to down-regulate tyrosinase protein levels at significantly lower concentrations than arbutin makes it the preferred reference material for evaluating novel hypopigmenting agents [1].

Non-Steroidal 5-Alpha-Reductase Inhibitor Screening

In endocrinological research targeting benign prostatic hyperplasia (BPH) or androgenic alopecia, Torilin serves as a potent, non-steroidal control. It provides a reliable baseline for comparing the efficacy of newly synthesized guaiane-type sesquiterpenes or other botanical derivatives[2].

Electrophysiological Assay Standardization

For cardiovascular pharmacology and ion channel research, Torilin is utilized as a specific open-channel blocker in patch-clamp assays. It allows researchers to precisely investigate hKv1.5 potassium channel kinetics and atrial myocyte repolarization mechanisms [3].

MMP-9 Down-Regulation and Anti-Angiogenic Modeling

Torilin is applied in Matrigel plug, transwell invasion, and CAM assays to evaluate the suppression of tumor-induced angiogenesis. Its non-toxic inhibition of MMP-9 makes it an ideal standard for isolating anti-invasive mechanisms from general cytotoxicity in oncology screening [4].

XLogP3

3.4

Appearance

Powder

UNII

R81X95X49L

Wikipedia

Torilin

Dates

Last modified: 08-15-2023

Explore Compound Types